molecular formula C7H15NO B1361715 (R)-3-Propoxy-pyrrolidine CAS No. 849924-75-0

(R)-3-Propoxy-pyrrolidine

Cat. No. B1361715
M. Wt: 129.2 g/mol
InChI Key: JWNBCQQQLMTPLP-SSDOTTSWSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmacokinetic Interaction with Warfarin

1-Furan-2-yl-3-pyridine-2-yl-propenone (FPP-3), a compound with structural similarity to (R)-3-Propoxy-pyrrolidine, exhibits a dual inhibitory action on cyclooxygenase and 5-lipoxygenase. A study demonstrated its effect on the pharmacokinetics of warfarin, particularly affecting the metabolism of R-warfarin without significantly altering warfarin-related toxicity parameters (Shanmugam et al., 2007).

Neuroprotective Effects in Ischemia/Reperfusion Injury

Pyrrolidine dithiocarbamate (PDTC), a compound structurally related to (R)-3-Propoxy-pyrrolidine, has been studied for its neuroprotective effects. In rats, PDTC demonstrated significant protection against reperfusion injury caused by superior mesenteric ischemia/reperfusion (Teke et al., 2007). Additionally, PDTC showed beneficial effects in alleviating ischemia-reperfusion injury in rat testicular tissue (Kemahlı et al., 2016).

Cognitive Enhancement and Wake-Promoting Activities

CEP-26401, a potent histamine H3 receptor antagonist/inverse agonist, has been studied for its potential in treating cognitive and attentional disorders. This compound, which shares functional groups with (R)-3-Propoxy-pyrrolidine, showed promise in improving performance in rat models of short-term memory and was found to be wake-promoting (Raddatz et al., 2012).

Antioxidative and Anti-inflammatory Effects

PDTC's antioxidative properties were explored in a study where it inhibited the release of thrombogenic tissue factor from irradiation- and cytokine-induced endothelial cells. This suggests a potential role in reducing thrombogenicity in antiproliferative treatments (Szotowski et al., 2007).

Treatment of Alzheimer's Disease

Compounds structurally related to (R)-3-Propoxy-pyrrolidine, such as pyrrolidine-containing GPR40 agonists, have shown promise in the treatment of Alzheimer's disease. One study identified a series of these compounds with dual functional properties, including antagonistic activities on the H3 receptor and inhibition of Aβ1-40/Aβ1-42 aggregation (Zhang et al., 2020).

Potential in Diabetes Treatment

The discovery of pyrrolidine-containing GPR40 agonists has also been significant in the context of type 2 diabetes treatment. These compounds demonstrated a change in binding mode influenced by stereochemistry, offering insights into novel treatment approaches (Jurica et al., 2017).

Safety And Hazards

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Future Directions

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For a specific compound, you would need to consult the primary literature, databases, and textbooks to gather this information. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about “®-3-Propoxy-pyrrolidine”, feel free to ask!


properties

IUPAC Name

(3R)-3-propoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBCQQQLMTPLP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312369
Record name (3R)-3-Propoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Propoxy-pyrrolidine

CAS RN

849924-75-0
Record name (3R)-3-Propoxypyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Propoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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